![molecular formula C149H246N44O42S B549216 Sermorelina CAS No. 86168-78-7](/img/structure/B549216.png)
Sermorelina
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Overview
Description
Sermorelin acetate is the acetate salt of an amidated synthetic 29-amino acid peptide (GRF 1-29 NH 2 ) that corresponds to the amino-terminal segment of the naturally occurring human growth hormone-releasing hormone (GHRH or GRF) consisting of 44 amino acid residues
The biologically active fragment of human growth hormone-releasing factor, consisting of GHRH(1-29)-amide. This N-terminal sequence is identical in several mammalian species, such as human, pig, and cattle. It is used to diagnose or treat patients with GROWTH HORMONE deficiency.
Mechanism of Action
Target of Action
Sermorelin, also known as GHRH (1-29), is a synthetic peptide analogue of growth hormone-releasing hormone (GHRH) . The primary target of Sermorelin is the growth hormone-releasing hormone receptor (GHRHR) . This receptor plays a crucial role in stimulating the pituitary gland to release growth hormone (GH) .
Mode of Action
Sermorelin works by binding to the GHRHR and mimicking the native growth hormone-releasing factor (GRF). This interaction stimulates the pituitary gland to release GH . It’s worth noting that Sermorelin has a negative feedback mechanism, which prevents the overproduction of growth hormones .
Biochemical Pathways
It is known that the activation of ghrhr by sermorelin leads to the release of gh from the pituitary gland . GH then exerts its effects on various tissues, leading to increased protein synthesis, cell growth, and metabolism .
Pharmacokinetics
It is known that the half-life of sermorelin is approximately 11-12 minutes
Result of Action
The stimulation of GH release by Sermorelin leads to a variety of molecular and cellular effects. These include increased protein synthesis, cell growth, and metabolism . In clinical settings, Sermorelin is used to treat children with growth hormone deficiency or growth failure . It increases plasma GH concentration, thereby promoting growth and development .
Action Environment
Environmental factors can influence the action of Sermorelin. For instance, lifestyle factors such as diet and exercise can affect the body’s GH levels and thus the efficacy of Sermorelin . Moreover, Sermorelin’s metabolic influence may support better energy utilization and enhanced exercise performance .
Biochemical Analysis
Biochemical Properties
Sermorelin works by increasing the natural production of growth hormone in the pituitary gland . It interacts with receptors in the brain, signaling the pituitary gland to release growth hormone into the bloodstream . This hormone regulates growth, metabolism, and body composition .
Cellular Effects
Sermorelin influences cell function by promoting growth, muscle development, and overall well-being . It impacts cell signaling pathways related to growth hormone release and can influence gene expression related to growth and development .
Molecular Mechanism
Sermorelin exerts its effects at the molecular level by binding to specific receptors in the brain and stimulating the pituitary gland to release growth hormone . This can lead to changes in gene expression and cellular metabolism related to growth and development .
Dosage Effects in Animal Models
Higher doses may lead to increased growth hormone production, while lower doses may have less pronounced effects .
Metabolic Pathways
Sermorelin is involved in the metabolic pathway of growth hormone production. It interacts with receptors in the brain to stimulate the pituitary gland to release growth hormone, which then influences various metabolic processes in the body .
Transport and Distribution
Sermorelin is transported in the body through the bloodstream after administration . It is distributed throughout the body, where it can interact with receptors in the brain to stimulate growth hormone release .
Subcellular Localization
Sermorelin acts at the level of the brain and pituitary gland to stimulate growth hormone release . It does not have a specific subcellular localization as it acts on receptors present on the cell surface .
Biological Activity
Sermorelina, a synthetic analog of growth hormone-releasing hormone (GHRH), is a peptide composed of 29 amino acids. It was initially developed in the 1970s and has been used for various therapeutic purposes, particularly in stimulating endogenous growth hormone (GH) production. This article explores the biological activity of this compound, focusing on its mechanisms, effects on growth hormone levels, potential therapeutic applications, and case studies.
This compound functions primarily by binding to the growth hormone-releasing hormone receptor (GHRHR) located on the pituitary gland. This binding stimulates the somatotroph cells to produce and secrete GH, which subsequently elevates serum levels of insulin-like growth factor 1 (IGF-1). The increase in IGF-1 is crucial as it mediates many of the anabolic effects associated with GH, including muscle growth and fat metabolism. The following table summarizes the key mechanisms through which this compound exerts its effects:
Mechanism | Description |
---|---|
GHRHR Activation | This compound binds to GHRHR, stimulating GH release from the pituitary gland. |
Increased GH Levels | Administration leads to elevated serum GH levels, particularly during nocturnal peaks. |
IGF-1 Production | Enhanced GH secretion promotes IGF-1 synthesis in the liver and peripheral tissues. |
Regulation by Somatostatin | This compound's action is modulated by somatostatin, ensuring controlled GH release. |
Effects on Growth Hormone and IGF-1 Levels
Research indicates that this compound significantly increases both GH and IGF-1 levels in various populations, including children with growth hormone deficiency and older adults experiencing age-related decline in GH secretion. A study involving 11 elderly men showed that nightly administration of 2 mg of this compound nearly doubled the mean amount of GH released over 12 hours without excessively raising peak levels or frequency .
In another study with 19 elderly participants over five months, significant increases in IGF-1 levels were observed after treatment with this compound compared to placebo . The following table presents findings from studies assessing the impact of this compound on GH and IGF-1 levels:
Study Population | Dosage | Duration | GH Increase | IGF-1 Increase |
---|---|---|---|---|
Elderly Men | 2 mg nightly | 6 weeks | Nearly doubled | Not significantly increased at 2 or 6 weeks |
Elderly Men/Women | 10 µg/kg | 16 weeks | Significant increase at 4 and 16 weeks | Significant increase by 2 weeks |
Therapeutic Applications
This compound has been investigated for several therapeutic uses beyond its role in stimulating growth hormone production:
Hypogonadism
This compound has shown potential in treating male hypogonadism by stimulating endogenous testosterone production through increased LH and FSH release .
Cancer Treatment
Recent studies have explored this compound's role in cancer therapy. Research involving glioma patients indicated that this compound may inhibit tumor cell proliferation by disrupting the cell cycle. In a cohort of 1,018 patients with recurrent gliomas, this compound demonstrated efficacy in blocking tumor growth and modulating immune responses . The following table summarizes findings related to its anticancer properties:
Cancer Type | Mechanism | Outcome |
---|---|---|
Recurrent Gliomas | Inhibits cell cycle progression | Reduced tumor proliferation |
Prostate Cancer | Potential role in cancer development | Mixed results; requires further research |
Case Studies
Numerous case studies have documented the benefits of this compound therapy:
- Improvement in Sleep Quality: Patients reported enhanced sleep quality and duration after receiving this compound treatment, which is critical for optimal hormonal balance and recovery .
- Muscle Mass Preservation: In weight loss scenarios, this compound has been noted to help preserve muscle mass while promoting fat loss, making it beneficial for individuals undergoing calorie restriction .
Scientific Research Applications
Growth Hormone Deficiency
Sermorelin has been primarily used in diagnosing and treating idiopathic growth hormone deficiency (GHD) in children. It enhances the body’s natural production of growth hormone, thus promoting normal growth patterns without the risks associated with direct human growth hormone administration .
Adult-Onset Growth Hormone Insufficiency
In adults, Sermorelin is being explored as a treatment for adult-onset growth hormone insufficiency, which can lead to decreased muscle mass, increased body fat, and reduced quality of life. Studies indicate that Sermorelin can improve body composition and overall health in these patients .
Anti-Aging Research
Although still speculative, Sermorelin is being investigated for its potential anti-aging benefits. It may enhance physical performance, improve recovery times, and increase lean muscle mass in older adults by promoting natural growth hormone secretion .
Regenerative Medicine
Sermorelin's role in regenerative medicine is particularly promising. Research suggests that it may facilitate cellular regeneration and tissue repair by stimulating satellite cell proliferation and collagen synthesis . This has implications for treating injuries and degenerative diseases.
Metabolic Research
Sermorelin has been studied for its effects on metabolism, particularly regarding lipid mobilization and glucose homeostasis. By enhancing growth hormone levels, it may influence fat metabolism and energy expenditure, making it a candidate for obesity research .
Pediatric Growth Hormone Deficiency
A clinical study involving children with GHD demonstrated significant improvements in height velocity when treated with Sermorelin compared to untreated controls. The results indicated that Sermorelin effectively stimulates endogenous growth hormone production, leading to enhanced growth outcomes .
Adult Treatment Outcomes
In adults with diagnosed growth hormone deficiency, a study reported improvements in body composition metrics—specifically increased lean body mass and decreased fat mass—following Sermorelin treatment over a six-month period .
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Pediatric GHD | Treatment for children with idiopathic GHD | Improved height velocity |
Adult-Onset GHD | Management of symptoms related to adult-onset GHD | Increased lean body mass |
Regenerative Medicine | Potential for tissue repair and cellular regeneration | Enhanced satellite cell proliferation |
Metabolic Research | Effects on lipid metabolism and energy expenditure | Positive influence on fat mobilization |
Properties
Key on ui mechanism of action |
Sermorelin binds to the growth hormone releasing hormone receptor and mimics native GRF in its ability to stimulate growth hormone secretion. |
---|---|
CAS No. |
86168-78-7 |
Molecular Formula |
C149H246N44O42S |
Molecular Weight |
3357.9 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C149H246N44O42S/c1-20-77(13)116(191-122(211)81(17)168-132(221)104(66-113(204)205)178-121(210)79(15)167-123(212)88(152)62-84-39-43-86(198)44-40-84)145(234)185-102(63-83-32-23-22-24-33-83)138(227)193-118(82(18)197)146(235)186-103(65-111(155)202)137(226)189-108(71-196)142(231)182-101(64-85-41-45-87(199)46-42-85)136(225)175-93(38-31-56-165-149(161)162)126(215)174-91(35-26-28-53-151)131(220)190-115(76(11)12)143(232)184-97(58-72(3)4)124(213)166-68-112(203)170-94(47-49-109(153)200)128(217)180-100(61-75(9)10)135(224)188-106(69-194)140(229)169-80(16)120(209)172-92(37-30-55-164-148(159)160)125(214)173-90(34-25-27-52-150)127(216)179-99(60-74(7)8)134(223)181-98(59-73(5)6)133(222)176-95(48-50-110(154)201)129(218)183-105(67-114(206)207)139(228)192-117(78(14)21-2)144(233)177-96(51-57-236-19)130(219)187-107(70-195)141(230)171-89(119(156)208)36-29-54-163-147(157)158/h22-24,32-33,39-46,72-82,88-108,115-118,194-199H,20-21,25-31,34-38,47-71,150-152H2,1-19H3,(H2,153,200)(H2,154,201)(H2,155,202)(H2,156,208)(H,166,213)(H,167,212)(H,168,221)(H,169,229)(H,170,203)(H,171,230)(H,172,209)(H,173,214)(H,174,215)(H,175,225)(H,176,222)(H,177,233)(H,178,210)(H,179,216)(H,180,217)(H,181,223)(H,182,231)(H,183,218)(H,184,232)(H,185,234)(H,186,235)(H,187,219)(H,188,224)(H,189,226)(H,190,220)(H,191,211)(H,192,228)(H,193,227)(H,204,205)(H,206,207)(H4,157,158,163)(H4,159,160,164)(H4,161,162,165)/t77-,78-,79-,80-,81-,82+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97+,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,115-,116-,117-,118-/m0/s1 |
InChI Key |
WGWPRVFKDLAUQJ-TWFXBKMCSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
Purity |
98% |
Related CAS |
114466-38-5 (acetate) |
sequence |
Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH2 |
Synonyms |
Geref GHRH(1-29)NH2 GRF(1-29)NH2 Growth Hormone-Releasing Factor(1-29)Amide hGHRH(1-29)NH2 Sermorelin Sermorelin Acetate Somatotropin-Releasing-Hormone(1-29)Amide |
Origin of Product |
United States |
Q1: What is the significance of site-specific conjugation to peptides like sermorelin?
A1: Site-specific conjugation allows for precise control over the location of the polymer attachment on the sermorelin molecule []. This control is crucial because it can directly influence the peptide's activity, stability, and how it interacts with other molecules in the body.
Q2: How could the method described in the abstract be beneficial for research on sermorelin?
A2: The method could be used to create sermorelin conjugates with improved pharmacological properties []. For example, attaching a specific polymer to sermorelin could potentially enhance its stability, increase its circulation time in the bloodstream, or even facilitate its delivery to specific target tissues.
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